molecular formula C13H17ClF3NS B14873638 (4-Chloro-benzyl)-(2-methyl-1-trifluoromethylsulfanylmethylpropyl)-amine

(4-Chloro-benzyl)-(2-methyl-1-trifluoromethylsulfanylmethylpropyl)-amine

Cat. No.: B14873638
M. Wt: 311.79 g/mol
InChI Key: CEWYSOFSUDSBOL-UHFFFAOYSA-N
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Description

(4-Chloro-benzyl)-(2-methyl-1-trifluoromethylsulfanylmethylpropyl)-amine is a complex organic compound with the molecular formula C13H17ClF3NS It is characterized by the presence of a 4-chloro-benzyl group and a 2-methyl-1-trifluoromethylsulfanylmethylpropyl group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-benzyl)-(2-methyl-1-trifluoromethylsulfanylmethylpropyl)-amine typically involves multiple steps, starting with the preparation of the 4-chloro-benzyl and 2-methyl-1-trifluoromethylsulfanylmethylpropyl intermediates. These intermediates are then coupled through a series of reactions involving amination and substitution reactions under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-benzyl)-(2-methyl-1-trifluoromethylsulfanylmethylpropyl)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and amine groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, toluene, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-Chloro-benzyl)-(2-methyl-1-trifluoromethylsulfanylmethylpropyl)-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of (4-Chloro-benzyl)-(2-methyl-1-trifluoromethylsulfanylmethylpropyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (4-Chloro-benzyl)-(2-methyl-1-trifluoromethylsulfanylmethylpropyl)-amine: Unique due to its specific combination of functional groups.

    This compound analogs: Compounds with similar structures but different substituents or functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H17ClF3NS

Molecular Weight

311.79 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-methyl-1-(trifluoromethylsulfanyl)butan-2-amine

InChI

InChI=1S/C13H17ClF3NS/c1-9(2)12(8-19-13(15,16)17)18-7-10-3-5-11(14)6-4-10/h3-6,9,12,18H,7-8H2,1-2H3

InChI Key

CEWYSOFSUDSBOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CSC(F)(F)F)NCC1=CC=C(C=C1)Cl

Origin of Product

United States

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